molecular formula C16H16Cl2N2O2 B5994859 2-(2,4-dichlorophenoxy)-2-methyl-N-(3-methyl-2-pyridinyl)propanamide

2-(2,4-dichlorophenoxy)-2-methyl-N-(3-methyl-2-pyridinyl)propanamide

Cat. No.: B5994859
M. Wt: 339.2 g/mol
InChI Key: QSIDFVCGZXCWBC-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-2-methyl-N-(3-methyl-2-pyridinyl)propanamide is a synthetic organic compound known for its diverse applications in various scientific fields This compound is characterized by its complex structure, which includes a dichlorophenoxy group, a methyl group, and a pyridinyl group

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-2-methyl-N-(3-methylpyridin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2/c1-10-5-4-8-19-14(10)20-15(21)16(2,3)22-13-7-6-11(17)9-12(13)18/h4-9H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIDFVCGZXCWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C(C)(C)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-2-methyl-N-(3-methyl-2-pyridinyl)propanamide typically involves multiple steps, including the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenol with 2-chloro-5-methylpyridine-1-oxide in the presence of triethylamine and chlorobenzene. The mixture is heated under reflux for several hours, followed by filtration and recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-2-methyl-N-(3-methyl-2-pyridinyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy or pyridinyl derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-2-methyl-N-(3-methyl-2-pyridinyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-2-methyl-N-(3-methyl-2-pyridinyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenoxy)-N-(3-methyl-2-pyridinyl)acetamide
  • 2,4-dichlorophenoxyacetic acid
  • 2,4-dichlorophenoxybutyric acid

Uniqueness

Compared to similar compounds, 2-(2,4-dichlorophenoxy)-2-methyl-N-(3-methyl-2-pyridinyl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dichlorophenoxy group with a pyridinyl group allows for versatile applications and interactions that are not observed with other related compounds.

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